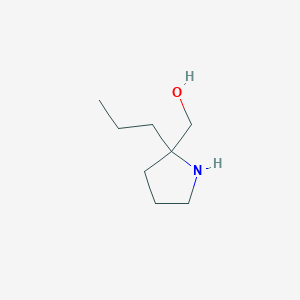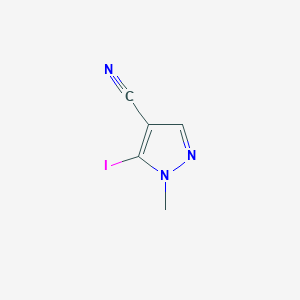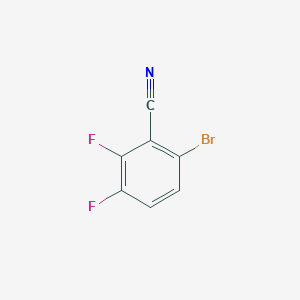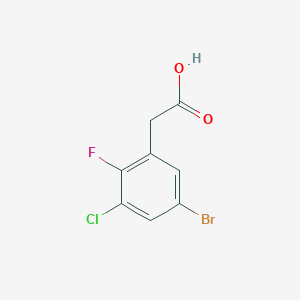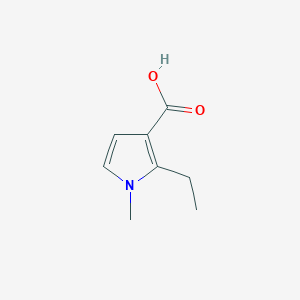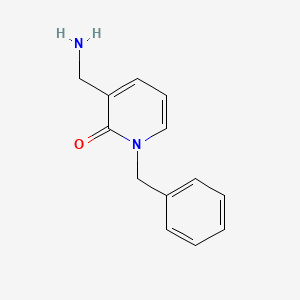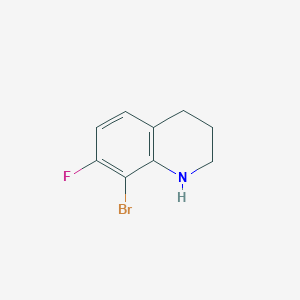
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
説明
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (8-BF-THQ) is a synthetic organic compound that has been used in scientific research for its unique properties. It is a member of the quinoline family, which is a group of compounds that are known for their aromatic and heterocyclic properties. 8-BF-THQ has been used in a wide range of research applications, including in the synthesis of other compounds, as a catalyst in organic synthesis, and as a tool to study the mechanism of action of certain drugs.
科学的研究の応用
Synthesis and Transformation in Drug Candidate Development
The compound 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has been explored in the field of synthetic chemistry, particularly in the development of potential central nervous system drug candidates. A study by Hargitai et al. (2018) describes the synthesis of similar tetrahydroisoquinoline derivatives. These derivatives are synthesized through various transformations, including fluorine–amine exchange and alkylation reactions, to serve as building blocks in drug development (Hargitai et al., 2018).
Heterocyclisation for Novel Derivatives
Another aspect of research involves the heterocyclisation of tetrahydroquinolines. Marchand et al. (2005) conducted a study on the palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-1,2,3,4-tetrahydroquinolines, leading to the synthesis of dihydropyrroloquinoline derivatives. This process is notable for its good yield and tolerance of various substituents on the tetrahydroquinoline, including bromo and fluoro groups (Marchand et al., 2005).
Photoremoval in Biomolecular Studies
In the field of biomolecular studies, 8-Bromo-7-hydroxyquinoline (a related compound) has been investigated for its potential as a photoremovable protecting group for physiological use. Zhu et al. (2006) describe its efficient photolysis by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a promising candidate for studying cell physiology and regulating the action of biological effectors with light (Zhu et al., 2006).
Metalation and Functionalization
The metalation and functionalization of similar fluoroquinoline derivatives have been a focus area, as demonstrated by Ondi et al. (2005). Their research explores the synthesis of 3-fluoroquinoline derivatives through halogen/metal permutation, followed by carboxylation and reduction processes. This study underscores the versatility and applicability of such compounds in chemical synthesis (Ondi et al., 2005).
特性
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFGRSNUEIGIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



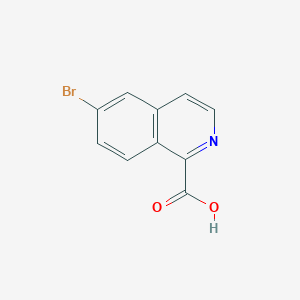
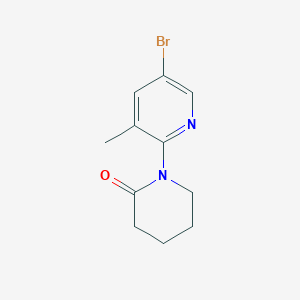
![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
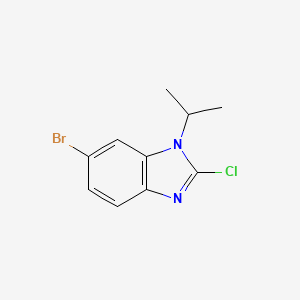
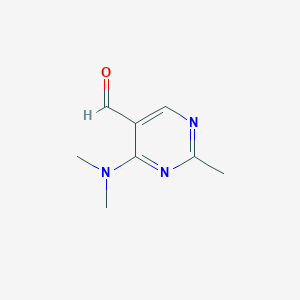
![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
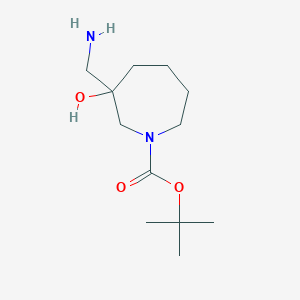
![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)
